An In-Depth Technical Guide to the Molecular Properties and Applications of C5H14ClNO2 Isomers
An In-Depth Technical Guide to the Molecular Properties and Applications of C5H14ClNO2 Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical compound with the molecular formula C5H14ClNO2. It is designed to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and formulation. This document delves into the structural diversity, physicochemical properties, analytical methodologies, and pharmaceutical applications of the key isomers of C5H14ClNO2, with a primary focus on Betaine Hydrochloride and the class of amino acid ester hydrochlorides.
Introduction: Unveiling the Isomeric Landscape of C5H14ClNO2
The molecular formula C5H14ClNO2 represents a fascinating intersection of chemical diversity and pharmaceutical relevance. While seemingly straightforward, this formula encompasses a variety of structural isomers with distinct chemical properties and biological activities. Understanding this isomeric landscape is crucial for harnessing their full potential in research and therapeutic applications.
The two principal classes of isomers for C5H14ClNO2 are:
-
Betaine Hydrochloride: A quaternary ammonium compound that plays a significant role in various biological processes and is widely used as a nutritional supplement and pharmaceutical excipient.
-
Amino Acid Ester Hydrochlorides: A diverse group of compounds derived from the esterification of amino acids. These isomers are of particular interest in drug development as they are often employed as prodrugs to enhance the solubility, stability, and bioavailability of parent drug molecules.[1][2][][4][5]
This guide will systematically explore these isomers, providing detailed insights into their molecular characteristics, analytical quantification, and applications in the pharmaceutical sciences.
Physicochemical Properties of C5H14ClNO2 Isomers
The distinct arrangement of atoms within each isomer of C5H14ClNO2 gives rise to a unique set of physicochemical properties. These properties are critical determinants of their behavior in biological systems and their suitability for various applications.
| Property | Betaine Hydrochloride | Amino Acid Ester Hydrochlorides (General) |
| Molecular Formula | C5H12ClNO2 | C5H14ClNO2 |
| Molecular Weight | 153.61 g/mol | Isomer Dependent (e.g., Valine Methyl Ester HCl: 167.63 g/mol ) |
| Appearance | White crystalline powder | Typically white to off-white solids or crystals |
| Solubility | Highly soluble in water | Generally soluble in water, with solubility varying based on the specific amino acid and ester group |
| pKa | Not applicable (quaternary amine) | Varies depending on the amino and carboxylic acid groups |
| Melting Point | Decomposes at ~241-242 °C | Varies (e.g., L-Valine methyl ester hydrochloride: 171-173 °C)[6] |
| Key Structural Feature | Quaternary ammonium cation with a carboxylic acid group | Primary or secondary amine hydrochloride with an ester functional group |
Isomer Relationship Diagram:
Caption: Isomeric landscape of C5H14ClNO2.
Betaine Hydrochloride: A Multifaceted Compound
Betaine hydrochloride, the hydrochloride salt of the naturally occurring compound betaine (trimethylglycine), is a prominent isomer of C5H14ClNO2. It serves as a vital methyl group donor in numerous metabolic pathways.[7]
Applications in Health and Pharmaceuticals
Betaine hydrochloride has a long history of use as a dietary supplement to support digestive health by increasing stomach acid levels in individuals with hypochlorhydria (low stomach acid).[8] This acidification can aid in the digestion of proteins and the absorption of certain nutrients.[9]
In the pharmaceutical industry, Betaine hydrochloride is explored as an excipient in drug formulations. Its ability to lower the pH of the gastric environment can enhance the dissolution and absorption of weakly basic drugs that exhibit pH-dependent solubility.[10] Furthermore, its potential to protect the liver and its role in reducing homocysteine levels have garnered research interest for various therapeutic applications.[8] It has also been investigated for its potential antiviral effects.[11][12]
Analytical Characterization of Betaine Hydrochloride
Accurate quantification and characterization of Betaine hydrochloride are essential for quality control and research purposes. Several analytical techniques are routinely employed.
Principle: Non-aqueous titration is a standard pharmacopeial method for the assay of amine hydrochlorides. In a non-aqueous solvent like glacial acetic acid, the chloride ion of Betaine hydrochloride exhibits basic properties and can be titrated with a strong acid, such as perchloric acid. The addition of mercuric acetate is often necessary to complex with the chloride ions, preventing their interference in the titration.[13][14][15]
Step-by-Step Protocol for Non-Aqueous Potentiometric Titration:
-
Reagent Preparation:
-
0.1 N Perchloric Acid in Glacial Acetic Acid: Carefully mix 8.5 mL of 70-72% perchloric acid with 500 mL of glacial acetic acid. Add 21 mL of acetic anhydride, and dilute to 1 L with glacial acetic acid. Allow the solution to stand for 24 hours before use to ensure the complete reaction of acetic anhydride with water. Standardize the solution against primary standard potassium hydrogen phthalate.
-
Mercuric Acetate Solution: Dissolve 5 g of mercuric acetate in 100 mL of glacial acetic acid.
-
Indicator Solution: Prepare a 0.1% w/v solution of crystal violet in glacial acetic acid.
-
-
Sample Preparation:
-
Accurately weigh approximately 300 mg of Betaine hydrochloride and dissolve it in 50 mL of glacial acetic acid.
-
-
Titration:
-
Add 10 mL of the mercuric acetate solution to the sample preparation.
-
Add 2-3 drops of the crystal violet indicator solution.
-
Titrate with the standardized 0.1 N perchloric acid solution until the color of the indicator changes from violet to blue-green.
-
Alternatively, perform a potentiometric titration using a suitable electrode system to determine the endpoint.
-
-
Calculation:
-
Calculate the percentage purity of Betaine hydrochloride based on the volume of titrant consumed.
-
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: It is a weakly acidic solvent that allows the weakly basic chloride ion to be titrated. It also has a low dielectric constant, which enhances the sharpness of the endpoint.
-
Perchloric Acid as Titrant: It is the strongest acid that can exist in glacial acetic acid, ensuring a complete reaction with the weak base.
-
Mercuric Acetate: It reacts with the chloride ions to form undissociated mercuric chloride, preventing the formation of hydrobromic acid which would interfere with the titration.
-
Crystal Violet Indicator: Its color change corresponds to the equivalence point of the titration in this non-aqueous system.
Experimental Workflow for Non-Aqueous Titration:
Caption: Workflow for the non-aqueous titration of Betaine Hydrochloride.
HPLC offers a highly specific and sensitive method for the quantification of Betaine hydrochloride, particularly in complex matrices.
Principle: The separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating highly polar compounds like betaine. Detection can be performed using a UV detector at a low wavelength or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[16]
Step-by-Step HPLC Protocol:
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., silica-based with a polar stationary phase).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate). The high organic content of the mobile phase is crucial for retention on a HILIC column.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at ~200 nm or Mass Spectrometry (ESI positive mode).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Betaine hydrochloride standard in the mobile phase.
-
Prepare serial dilutions to construct a calibration curve.
-
Dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Identify the betaine peak based on its retention time compared to the standard.
-
Quantify the amount of Betaine hydrochloride in the sample using the calibration curve.
-
Causality Behind Experimental Choices:
-
HILIC Column: Betaine is too polar to be retained on a conventional reversed-phase (C18) column. HILIC provides the necessary retention for such polar analytes.
-
Acetonitrile/Water Mobile Phase: This combination allows for the partitioning mechanism that governs separation in HILIC.
-
Mass Spectrometry Detection: Provides high selectivity and sensitivity, and can confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern.[16]
Spectroscopic Analysis of Betaine Hydrochloride
The IR spectrum of Betaine hydrochloride provides a unique fingerprint for its identification. Key characteristic absorptions include:
-
O-H stretch (of the carboxylic acid): A very broad band in the region of 3400-2400 cm⁻¹.
-
C-H stretch (of the methyl and methylene groups): Absorptions around 2900-3000 cm⁻¹.
-
C=O stretch (of the carboxylic acid): A strong absorption band around 1730 cm⁻¹.
-
C-N stretch (of the quaternary ammonium group): Absorptions in the fingerprint region.
It is important to note that the preparation method for IR analysis can significantly affect the spectrum. The use of the KBr disk method can be influenced by humidity and potential interactions with the KBr matrix. A more reproducible spectrum can often be obtained using the Nujol mull method after drying the sample.[17][18][19]
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Betaine hydrochloride.
-
¹H NMR: The spectrum is relatively simple, showing a singlet for the nine equivalent protons of the three methyl groups attached to the nitrogen atom and a singlet for the two protons of the methylene group adjacent to the carboxyl group.
-
¹³C NMR: The spectrum will show distinct signals for the methyl carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The chemical shifts of these carbons are characteristic of the molecule's structure.[13][14][19][20][21]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Betaine hydrochloride. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) can be used to fragment this ion, yielding characteristic product ions that can be used for structural confirmation. A common fragmentation pathway involves the loss of the carboxylic acid group.[9][10][22][23]
Amino Acid Ester Hydrochlorides: Versatile Prodrugs
The second major class of isomers of C5H14ClNO2 are the amino acid ester hydrochlorides. These compounds are synthesized by the esterification of an amino acid with an alcohol, followed by the formation of the hydrochloride salt.
Structural Diversity
The C5 backbone of the amino acid provides numerous possibilities for structural isomerism, including:
-
Chain Isomerism: The five carbon atoms can be arranged in a straight chain (pentanoic acid) or branched chains (e.g., methylbutanoic acid).
-
Positional Isomerism: The amino group can be located at different positions along the carbon chain (α, β, γ, etc.).
-
Functional Group Isomerism: The ester group can be formed with different alcohols (though for the given molecular formula, it is a methyl ester).
Systematic Isomer Identification:
To systematically identify the isomers, one can consider the different C5 carboxylic acid backbones and the possible positions of the amino group, followed by methylation of the carboxylic acid and formation of the hydrochloride salt.
Examples of Isomeric Backbones:
-
2-Aminopentanoic acid methyl ester hydrochloride
-
3-Aminopentanoic acid methyl ester hydrochloride
-
4-Aminopentanoic acid methyl ester hydrochloride
-
5-Aminopentanoic acid methyl ester hydrochloride
-
2-Amino-3-methylbutanoic acid methyl ester hydrochloride (Valine methyl ester hydrochloride)
-
3-Amino-3-methylbutanoic acid methyl ester hydrochloride
Isomer Elucidation Workflow:
Caption: Workflow for the elucidation of C5H14ClNO2 isomers.
Role in Drug Development: The Prodrug Strategy
A significant application of amino acid ester hydrochlorides is their use as prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[2][][4][5]
Mechanism of Action:
Amino acid ester prodrugs are designed to overcome challenges associated with the parent drug, such as poor solubility, low permeability, and rapid metabolism.[1][2][5]
-
Enhanced Solubility: The hydrochloride salt of the amino acid ester is typically much more water-soluble than the parent drug, which can be beneficial for formulation and administration.[1]
-
Improved Permeability: The amino acid moiety can be recognized by amino acid transporters in the intestines, leading to enhanced absorption of the prodrug.[4]
-
Enzymatic Activation: Once absorbed, the ester bond is cleaved by esterase enzymes present in the body, releasing the active parent drug.
This strategy has been successfully employed for various classes of drugs, including antivirals, anticancer agents, and anti-inflammatory drugs.[4]
Analytical Characterization of Amino Acid Ester Hydrochlorides
The analytical techniques used for Betaine hydrochloride are also applicable to amino acid ester hydrochlorides, with some specific considerations.
Non-aqueous titration can be used to determine the purity of amino acid ester hydrochlorides, similar to the method described for Betaine hydrochloride.[24][25][26][27]
HPLC, particularly with mass spectrometric detection (LC-MS), is a powerful tool for the separation and quantification of these isomers. Due to their polarity, HILIC or reversed-phase chromatography with ion-pairing agents may be employed.[16][22][28][29]
-
IR Spectroscopy: Key absorptions include the N-H stretch of the amine hydrochloride, the C=O stretch of the ester, and the C-O stretch of the ester.[27][30][31][32]
-
NMR Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the differentiation of isomers based on the chemical shifts and coupling patterns of the protons and carbons in the molecule.[13][14][19][20][21]
-
Mass Spectrometry: The fragmentation patterns of amino acid esters in mass spectrometry are well-characterized and can be used to identify the specific isomer. Common fragmentation pathways include the loss of the alkoxy group from the ester and cleavage of the carbon-carbon bond adjacent to the amine.[10][17][33][34]
Conclusion
The molecular formula C5H14ClNO2 represents a diverse group of isomers with significant implications for research and drug development. Betaine hydrochloride stands out for its established roles in human health and its potential as a pharmaceutical excipient. The class of amino acid ester hydrochlorides offers a versatile platform for the development of prodrugs with improved pharmacokinetic properties. A thorough understanding of the unique properties and analytical methodologies for each isomer is paramount for their effective utilization. This guide provides a foundational framework for professionals in the field to navigate the complexities of C5H14ClNO2 and leverage its potential in advancing pharmaceutical science.
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